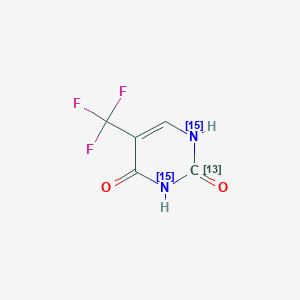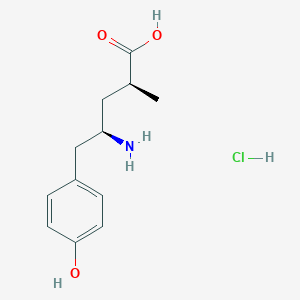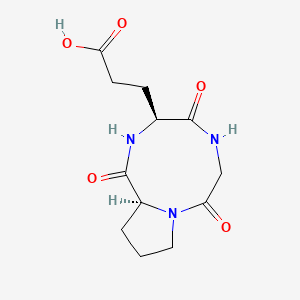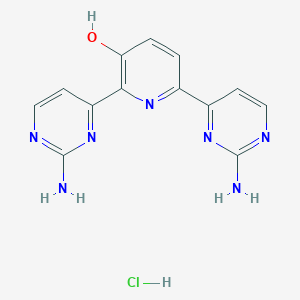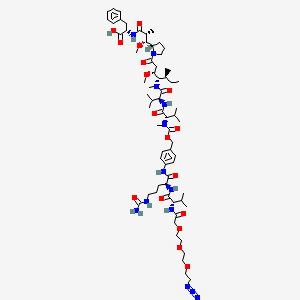
N3-Peg3-VC-pab-mmaf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Peg3-VC-pab-mmaf is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound combines the ADC linker N3-Peg3-VC-pab with the microtubule-disrupting agent monomethyl auristatin F (MMAF). It is a click chemistry reagent containing an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Peg3-VC-pab-mmaf involves several steps:
Preparation of N3-Peg3-VC-pab: This involves the conjugation of the azide group (N3) with a polyethylene glycol (PEG) spacer, followed by the attachment of the valine-citrulline (VC) dipeptide and the para-aminobenzyl (pab) linker.
Conjugation with MMAF: The N3-Peg3-VC-pab intermediate is then conjugated with monomethyl auristatin F (MMAF) to form the final compound.
The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions (CuAAC) and may also involve strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N3-Peg3-VC-pab-mmaf primarily undergoes:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a copper catalyst
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
DBCO or BCN Groups: Used in SPAAC reactions.
Major Products
The major products formed from these reactions are the conjugated molecules resulting from the cycloaddition reactions, which are used in the development of ADCs .
Aplicaciones Científicas De Investigación
N3-Peg3-VC-pab-mmaf has several scientific research applications:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the development of ADCs for targeted drug delivery.
Medicine: Utilized in cancer research for the development of targeted therapies that deliver cytotoxic agents directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical research and development
Mecanismo De Acción
N3-Peg3-VC-pab-mmaf exerts its effects through the following mechanism:
Targeting: The ADC linker N3-Peg3-VC-pab targets specific antigens on cancer cells.
Drug Delivery: Once bound to the target cell, the linker is cleaved, releasing the microtubule-disrupting agent MMAF.
Cytotoxicity: MMAF disrupts microtubule function, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
Similar Compounds
N3-Peg3-VC-pab-mmae: Similar to N3-Peg3-VC-pab-mmaf but uses monomethyl auristatin E (MMAE) instead of MMAF.
Mc-VC-PAB-SN38: Combines the ADC linker Mc-VC-PAB with the cytotoxic agent SN38.
Val-Cit-PAB-MMAE: Uses a valine-citrulline linker with MMAE
Uniqueness
This compound is unique due to its use of MMAF, which has distinct cytotoxic properties compared to other agents like MMAE. This makes it particularly effective in certain types of cancer therapies .
Propiedades
Fórmula molecular |
C66H105N13O17 |
|---|---|
Peso molecular |
1352.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C66H105N13O17/c1-14-43(8)57(51(91-12)37-53(81)79-30-19-23-50(79)58(92-13)44(9)59(82)73-49(64(87)88)36-45-20-16-15-17-21-45)77(10)63(86)55(41(4)5)75-62(85)56(42(6)7)78(11)66(90)96-38-46-24-26-47(27-25-46)71-60(83)48(22-18-28-69-65(67)89)72-61(84)54(40(2)3)74-52(80)39-95-35-34-94-33-32-93-31-29-70-76-68/h15-17,20-21,24-27,40-44,48-51,54-58H,14,18-19,22-23,28-39H2,1-13H3,(H,71,83)(H,72,84)(H,73,82)(H,74,80)(H,75,85)(H,87,88)(H3,67,69,89)/t43-,44+,48-,49-,50-,51+,54-,55-,56-,57-,58+/m0/s1 |
Clave InChI |
BNAQGYSBJWCFNL-YILCGBMASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
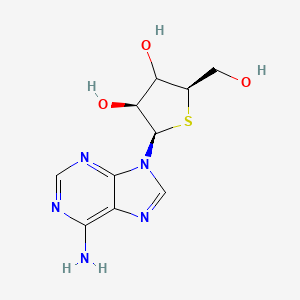
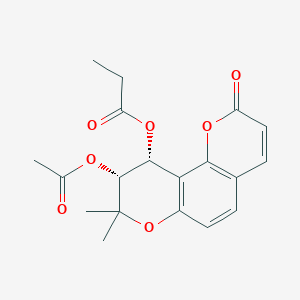
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
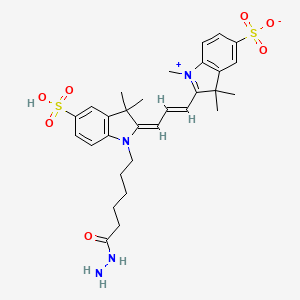

![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
